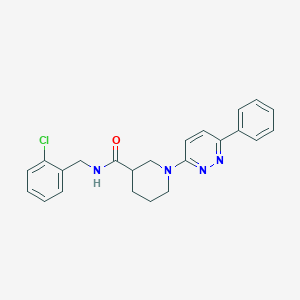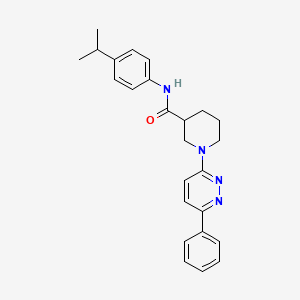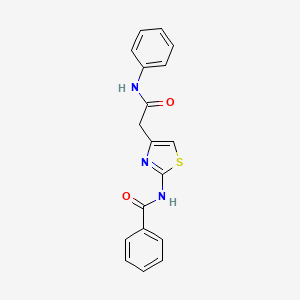![molecular formula C26H23NO5 B14975238 4-[4-hydroxy-1-(4-methoxybenzyl)-3-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid](/img/structure/B14975238.png)
4-[4-hydroxy-1-(4-methoxybenzyl)-3-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOIC ACID is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzoic acid moiety linked to a pyrrole ring, which is further substituted with hydroxy, methoxy, and methylphenyl groups. The intricate structure of this compound makes it an interesting subject for chemical research and potential pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOIC ACID typically involves multi-step organic reactions One common approach is the condensation of 4-hydroxybenzaldehyde with 4-methoxybenzylamine to form an imine intermediate This intermediate can then undergo cyclization with 4-methylbenzoyl chloride in the presence of a base to form the pyrrole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrole ring can be reduced to form an alcohol.
Substitution: The methoxy and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in organic synthesis for the development of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for drug discovery.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its functional groups and structural complexity.
Wirkmechanismus
The mechanism of action of 4-{4-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-HYDROXY-3-METHOXYBENZOIC ACID: Similar structure but lacks the pyrrole ring.
4-METHOXYBENZOIC ACID: Similar structure but lacks the hydroxy and pyrrole groups.
4-METHYLBENZOIC ACID: Similar structure but lacks the hydroxy, methoxy, and pyrrole groups.
Uniqueness: The presence of the pyrrole ring and the specific substitution pattern in 4-{4-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOIC ACID makes it unique compared to other similar compounds. These structural features contribute to its distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C26H23NO5 |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
4-[4-hydroxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5-oxo-2H-pyrrol-2-yl]benzoic acid |
InChI |
InChI=1S/C26H23NO5/c1-16-3-7-18(8-4-16)22-23(19-9-11-20(12-10-19)26(30)31)27(25(29)24(22)28)15-17-5-13-21(32-2)14-6-17/h3-14,23,28H,15H2,1-2H3,(H,30,31) |
InChI-Schlüssel |
BOHCCLGETNKDEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)O)CC4=CC=C(C=C4)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14975161.png)

![N-(4-chlorophenyl)-6,6-dimethyl-9-(2-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14975179.png)
![N-(3-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B14975186.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B14975188.png)

![N-(3,4-dimethylphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14975212.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide](/img/structure/B14975226.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B14975231.png)

![2-[5-Methyl-2-(propan-2-yl)phenoxy]-3-(piperidin-1-yl)quinoxaline](/img/structure/B14975250.png)
![N-cyclopentyl-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B14975251.png)

